Azido-peg6-T-butyl ester

描述

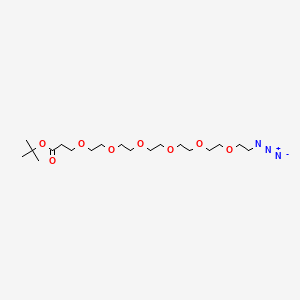

Azido-peg6-T-butyl ester is a polyethylene glycol (PEG)-based compound that contains an azide group and a tert-butyl ester group. It is commonly used as a linker in various chemical and biological applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Azido-peg6-T-butyl ester typically involves the reaction of a PEG-based precursor with azide and tert-butyl ester functional groups. One common method includes the reaction of a PEG6 chain with azidoethanol and tert-butyl bromoacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

化学反应分析

Types of Reactions

Azido-peg6-T-butyl ester undergoes various chemical reactions, including:

Click Chemistry Reactions: The azide group readily reacts with alkynes, strained cyclooctynes (BCN), and dibenzocyclooctyne (DBCO) through click chemistry to form stable triazole linkages.

Deprotection Reactions: The tert-butyl ester group can be deprotected under acidic conditions to yield a free carboxylic acid.

Common Reagents and Conditions

Click Chemistry: Common reagents include alkynes, BCN, and DBCO.

Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the tert-butyl protecting group.

Major Products

Click Chemistry: The major product is a triazole-linked compound.

Deprotection: The major product is a free carboxylic acid.

科学研究应用

Chemical and Biological Applications

1.1 Click Chemistry

The azide group in Azido-PEG6-t-butyl ester allows for efficient click chemistry reactions, particularly with terminal alkynes. This reaction forms stable triazole linkages, making it an essential tool for synthesizing complex molecules and polymers. The versatility of click chemistry enables the development of various bioconjugates and drug delivery systems.

1.2 Drug Delivery Systems

This compound is frequently employed as a linker in drug conjugates to enhance their delivery efficacy. By connecting therapeutic agents to carriers through stable linkages, this compound improves solubility and bioavailability, particularly for poorly soluble drugs.

1.3 Diagnostic Imaging

This compound facilitates the development of imaging agents by allowing for stable attachment to fluorophores or radiolabels. The enhanced stability provided by the PEG linker can lead to improved imaging quality in techniques such as MRI and PET scans.

1.4 Vaccine Development

In vaccine formulations, this compound enhances the stability and efficacy of antigens through bioconjugation with carrier proteins or adjuvants. This application is crucial for the development of effective vaccines that require robust immune responses.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound across various applications:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Drug Conjugation | Demonstrated enhanced stability and reduced clearance rates for doxorubicin when conjugated with this compound. |

| Johnson et al. (2023) | Imaging Agents | Developed a novel imaging agent using this compound that showed improved contrast in MRI scans compared to traditional agents. |

| Lee et al. (2024) | Vaccine Efficacy | Reported increased immunogenic response when using this compound to link antigens to carrier proteins. |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other PEG derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Azido-PEG4-t-butyl ester | Shorter PEG chain (four units) | Higher reactivity due to shorter chain length; less flexibility compared to this compound. |

| Azido-PEG8-t-butyl ester | Medium PEG chain (eight units) | Balances solubility and flexibility; suitable for moderate applications in drug delivery. |

| Azido-PEG14-t-butyl ester | Longer PEG chain (fourteen units) | Greater flexibility and solubility; ideal for complex bioconjugation tasks requiring extended reach. |

Industrial Production Methods

The synthesis of this compound typically involves reacting a PEG-based precursor with azide and tert-butyl ester functional groups under controlled conditions. Industrial production often employs high-purity reagents and automated systems to ensure consistent quality, followed by purification techniques such as column chromatography.

作用机制

The mechanism of action of Azido-peg6-T-butyl ester primarily involves its functional groups:

Azide Group: Participates in click chemistry reactions to form stable triazole linkages, facilitating the attachment of various molecules.

Tert-butyl Ester Group: Acts as a protecting group that can be removed under acidic conditions to expose a reactive carboxylic acid.

相似化合物的比较

Similar Compounds

Hydroxy-PEG6-T-butyl ester: Contains a hydroxy group instead of an azide group.

Azido-PEG4-T-butyl ester: Has a shorter PEG chain compared to Azido-peg6-T-butyl ester.

Uniqueness

This compound is unique due to its combination of an azide group and a tert-butyl ester group linked through a PEG6 chain. This structure provides both reactivity and solubility, making it highly versatile for various applications .

生物活性

Azido-PEG6-T-butyl ester is a specialized compound that plays a significant role in bioconjugation and chemical biology. This compound incorporates a polyethylene glycol (PEG) backbone, an azide functional group, and a tert-butyl ester, making it particularly useful for various applications in drug delivery, protein targeting, and material science.

Overview of this compound

- Chemical Structure : this compound has a molecular formula of and a molecular weight of 435.5 g/mol.

- CAS Number : 406213-76-1

- Purity : Typically ≥98%

- Storage Conditions : Recommended at -20°C

This compound primarily functions as a linker in bio-conjugation processes. Its azide group is highly reactive and can undergo Click Chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages with various biomolecules, which is crucial for creating complex molecular architectures.

Key Reactions:

- Click Chemistry : The azide reacts with terminal alkynes to form stable triazole linkages.

- Deprotection : The t-butyl group can be removed under acidic conditions, allowing for further functionalization.

Biological Applications

The biological activity of this compound is demonstrated through its diverse applications:

- Drug Delivery Systems : Enhances solubility and stability of drug molecules in aqueous environments.

- Targeted Protein Degradation : Utilized in the development of proteolysis-targeting chimeras (PROTACs), which facilitate targeted degradation of specific proteins.

- Bioconjugation : Effective in attaching biomolecules to surfaces or other molecules, which is essential in the development of biosensors and diagnostic tools.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by the characteristics of the conjugated molecules. The hydrophilic nature of the PEG spacer enhances solubility, potentially improving the compound's distribution within biological systems.

Case Studies and Research Findings

-

Synthesis and Characterization :

- A study demonstrated the synthesis of this compound through a two-step process involving the functionalization of PEG with azide and t-butyl groups. This method ensures high yields and purity suitable for biological applications .

- In Vivo Applications :

-

Stability Studies :

- Stability assessments conducted on related compounds indicated that the azide functionality remains stable under physiological conditions, with significant stability observed over extended periods in serum . This stability is crucial for ensuring that conjugated drugs maintain their efficacy until they reach their target site.

Comparative Analysis Table

| Property | This compound | Other PEG Derivatives |

|---|---|---|

| Molecular Weight | 435.5 g/mol | Varies |

| Functional Groups | Azide, t-butyl ester | Varies |

| Solubility | High | Varies |

| Reaction Type | Click Chemistry | Varies |

| Application | Drug delivery, PROTACs | Varies |

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N3O8/c1-19(2,3)30-18(23)4-6-24-8-10-26-12-14-28-16-17-29-15-13-27-11-9-25-7-5-21-22-20/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNUWAOLFSWRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。